molecular formula C8H10N2O3 B430267 5-acetyl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione CAS No. 36980-95-7

5-acetyl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione

Cat. No.: B430267
CAS No.: 36980-95-7
M. Wt: 182.18g/mol
InChI Key: BHNGDTRJOOFYCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Acetyl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione: is a chemical compound belonging to the pyrimidinedione family This compound is characterized by its pyrimidine ring structure, which is substituted with acetyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as barbituric acid derivatives.

    Acetylation: The acetylation of the barbituric acid derivative is carried out using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Methylation: The methylation of the intermediate product is achieved using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Refluxing: The reaction mixture is heated under reflux to facilitate the acetylation and methylation reactions.

    Purification: The crude product is purified using recrystallization or chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The acetyl and methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for halogenation reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

5-Acetyl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-acetyl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Barbituric Acid: A parent compound with similar structural features.

    1,3-Dimethylbarbituric Acid: A derivative with two methyl groups on the pyrimidine ring.

    5-Acetylbarbituric Acid: A compound with an acetyl group at the 5-position.

Uniqueness

5-Acetyl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-acetyl-1,3-dimethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-5(11)6-4-9(2)8(13)10(3)7(6)12/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNGDTRJOOFYCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C(=O)N(C1=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.